

Dermocybin: A Fungal Anthraquinone for Advanced Textile Dyeing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dermocybin*

Cat. No.: *B13127996*

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: **Dermocybin**, a naturally occurring anthraquinone pigment, presents a compelling alternative to synthetic dyes for textile applications. Extracted from fungi of the *Cortinarius* genus, particularly *Cortinarius sanguineus* (syn. *Dermocybe sanguinea*), this colorant offers vibrant reddish hues and demonstrates promising performance on various fibers. This document provides detailed protocols for the extraction of **Dermocybin** and its application to polyester, polyamide, and wool, along with a summary of its performance characteristics and toxicological profile.

Chemical Profile

Dermocybin is a hydroxyanthraquinone, a class of compounds known for their color and biological activity. Its chemical structure is fundamental to its dyeing properties and its interactions with textile fibers.

Figure 1: Chemical Structure of **Dermocybin**.

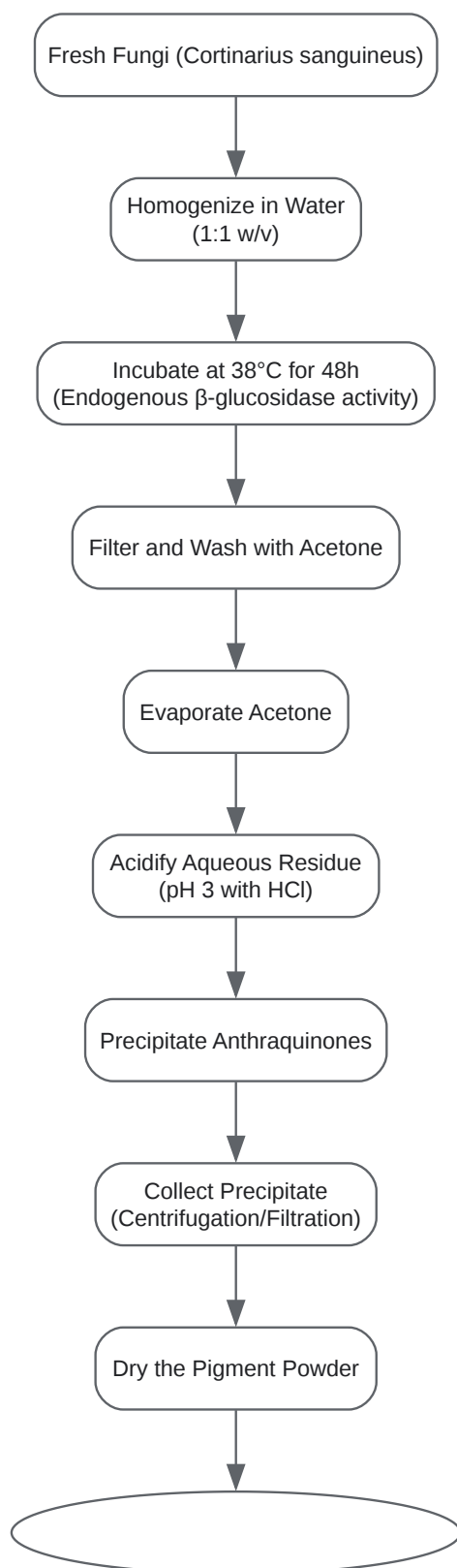
Experimental Protocols

Protocol 1: Extraction of **Dermocybin** from *Cortinarius sanguineus*

This protocol details the isolation of **Dermocybin** and other anthraquinone aglycones from fresh fungal material using endogenous enzymatic hydrolysis.^[1] The method yields a primary

fraction containing emodin and **Dermocybin**.

Workflow:



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Figure 2: Workflow for **Dermocybin** Extraction.

Methodology:

- Homogenization: Fresh fruiting bodies of *Cortinarius sanguineus* are homogenized in an equal volume of water (1:1 w/v).
- Enzymatic Hydrolysis: The homogenate is incubated at 38°C for 48 hours. This allows the fungus's native β -glucosidase to hydrolyze the anthraquinone glycosides (**Dermocybin-1- β -D-glucopyranoside**) into their aglycone forms (**Dermocybin**).
- Extraction: The resulting slurry is filtered, and the fungal mass is washed with acetone to extract the pigments.
- Concentration: The acetone is evaporated from the filtrate under reduced pressure.
- Precipitation: The remaining aqueous solution is acidified to pH 3 with hydrochloric acid (HCl), causing the anthraquinone aglycones to precipitate.
- Collection and Drying: The precipitate is collected by centrifugation or filtration and then dried. This yields "Fraction 1," which is rich in emodin and **Dermocybin**. A yield of approximately 56 g of this fraction can be obtained from 10.5 kg of fresh fungi.[1]

Protocol 2: High-Temperature Disperse Dyeing of Polyester and Polyamide

This method is suitable for dyeing synthetic fibers like polyester (PET) and polyamide (PA) where high temperatures are required for dye penetration.

Methodology:

- Fabric Preparation: Scour polyester and polyamide fabrics to remove any impurities.
- Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 50:1. Disperse the purified **Dermocybin** powder (1.0% on weight of fabric, o.w.f.) in water. The pH of the bath

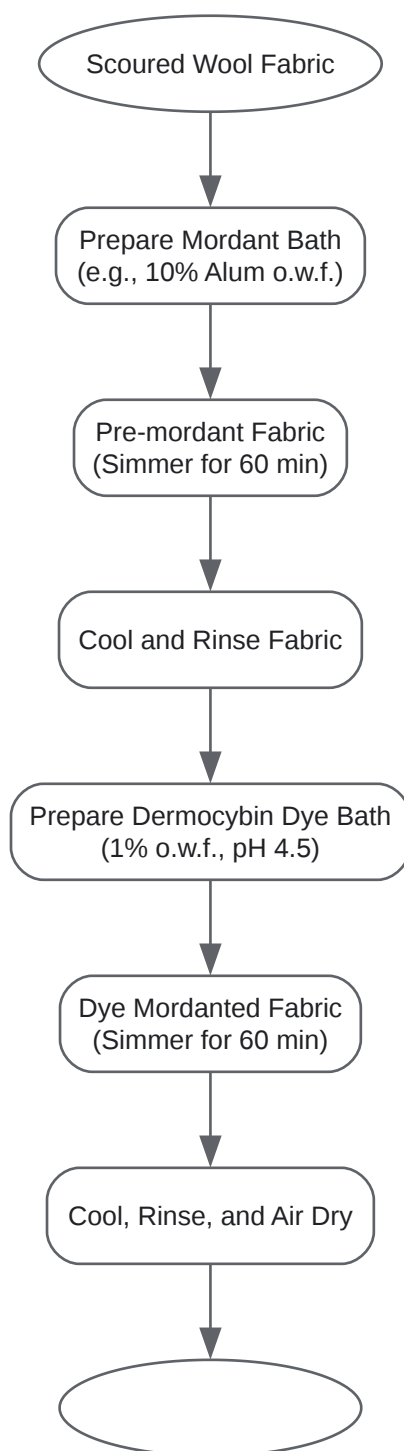
should be adjusted to 5 for polyester and 5.5 for polyamide using a sodium acetate-acetic acid buffer.

- Dyeing Process:
 - Immerse the fabric in the dye bath at 60°C.
 - Increase the temperature to 130°C for polyester or 120°C for polyamide at a rate of 2°C/minute.
 - Maintain this temperature for 60 minutes.
 - Cool the dye bath to 70°C.
- Post-Treatment:
 - Remove the dyed fabric and rinse thoroughly with water.
 - Perform a reduction clearing process for polyester to remove surface dye and improve fastness. This involves treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 0.5 g/L of a dispersing agent at 70°C for 20 minutes.
 - Rinse the fabric again and air dry.

Protocol 3: Mordant Dyeing of Wool

This protocol uses metal salts (mordants) to create a complex with the dye molecule, which then binds strongly to protein fibers like wool. A pre-mordanting technique is described.

Workflow:



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Figure 3: Pre-mordant Dyeing Workflow for Wool.

Methodology:

- Fabric Preparation: Scour wool fabric to ensure it is clean.
- Pre-mordanting:
 - Prepare a mordant bath with a 50:1 liquor ratio. Dissolve the chosen mordant (e.g., 10% o.w.f. potassium aluminum sulfate) in water.
 - Immerse the wet wool fabric in the mordant bath at 40°C.
 - Raise the temperature to a simmer (approx. 90-95°C) and hold for 60 minutes.
 - Allow the bath to cool before removing the fabric. Rinse gently.
- Dyeing Process:
 - Prepare a new dye bath with a 50:1 liquor ratio containing 1.0% o.w.f. **Dermocybin**. Adjust the pH to 4.5 with acetic acid.
 - Enter the wet, mordanted wool into the dye bath at 40°C.
 - Raise the temperature to a simmer over 30-45 minutes and hold for 60 minutes, stirring gently.
- Post-Treatment:
 - Allow the dye bath to cool completely.
 - Remove the fabric, rinse with water of the same temperature, and then with cool water until the water runs clear.
 - Air dry away from direct sunlight.

Performance and Properties

The performance of **Dermocybin** as a textile dye is evaluated based on the final color achieved and its fastness to external factors like washing, light, and rubbing.

Colorimetric Data

The color of the dyed fabrics is quantified using the CIELAB color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

Table 1: CIELAB Color Coordinates for Textiles Dyed with **Dermocybin**

Fiber	Dyeing Method	L*	a*	b*	Color Achieved
Polyester	High-Temp Disperse	52.4	42.1	24.9	Bright Reddish-Orange
Polyamide	High-Temp Disperse	40.2	30.1	9.8	Wine-Red
Wool	Mordant (Alum)	48.9	35.5	15.1	Red

| Wool | Mordant (Iron) | 35.2 | 15.8 | 8.2 | Violet |

Note: Data is compiled and representative of values reported in referenced literature. Actual values may vary based on precise experimental conditions.

Color Fastness Properties

Color fastness is graded on a scale of 1 (poor) to 5 (excellent) according to ISO standards.

Table 2: Color Fastness Ratings for Textiles Dyed with **Dermocybin**

Fiber	Dyeing Method	Light Fastness (ISO 105-B02)	Washing Fastness (ISO 105-C06)	Rubbing Fastness (Dry) (ISO 105-X12)	Rubbing Fastness (Wet) (ISO 105-X12)
Polyester	High-Temp Disperse	4-5	4-5	4-5	4-5
Polyamide	High-Temp Disperse	3	3	4	3-4
Wool	Mordant (Alum)	3-4	3-4	4	3

| Wool | Mordant (Iron) | 4 | 4 | 4 | 3-4 |

Note: Data is compiled and representative of values reported in referenced literature.

Toxicological Profile

For professionals in drug development and related fields, the toxicological profile of any compound is of paramount importance. Studies on anthraquinones from *Cortinarius sanguineus* provide initial safety data.

- Mutagenicity: **Dermocybin** was found to be non-mutagenic in the Ames test.
- Cellular Toxicity: It presented low cellular toxicity in studies using human cell lines.
- Skin Sensitization: **Dermocybin** did not induce skin sensitization in the KeratinoSens™ assay.
- Aquatic Toxicity: While one study noted some toxicity to certain aquatic organisms, a predicted no-effect concentration (PNEC) was established, providing a benchmark for environmental safety assessments.

It is important to note that toxicological profiles can be complex. For instance, emodin, another major anthraquinone in the fungal extract, has shown mutagenic potential in some studies. Therefore, the purity of the **Dermocybin** dye used is a critical factor in its safety profile.

Conclusion

Dermocybin is a promising natural dye that can produce vibrant and durable colors on a range of textile fibers. On polyester, it achieves excellent fastness properties comparable to synthetic disperse dyes.[2] While its performance on polyamide and mordanted wool is more moderate, it still provides a viable natural alternative. The detailed protocols and performance data provided here offer a foundation for further research into the optimization and application of this fungal biocolorant. Its favorable preliminary toxicological profile suggests potential for use in applications where biocompatibility is a concern, warranting further investigation for both textile and potentially other biomedical applications.

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References

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